molecular formula C24H24ClN5O2 B6052569 3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one

3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B6052569
M. Wt: 449.9 g/mol
InChI Key: UKZJDPWHODYYBM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidin-5-one core, which is a fused heterocyclic system, and is substituted with a 4-chlorophenyl group and a 4-phenylpiperazin-1-yl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidin-5-one core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the 4-phenylpiperazin-1-yl group: This can be done through a nucleophilic substitution reaction, where the piperazine derivative is introduced.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: The compound could be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one include other pyrazolo[1,5-a]pyrimidin-5-one derivatives with different substituents These compounds may share some chemical and biological properties but differ in their specific activities and applications

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c25-19-8-6-17(7-9-19)21-15-26-30-16-18(24(32)27-23(21)30)14-22(31)29-12-10-28(11-13-29)20-4-2-1-3-5-20/h1-9,15,18H,10-14,16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZJDPWHODYYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3CN4C(=C(C=N4)C5=CC=C(C=C5)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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